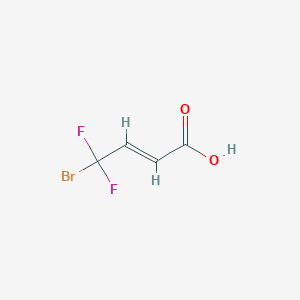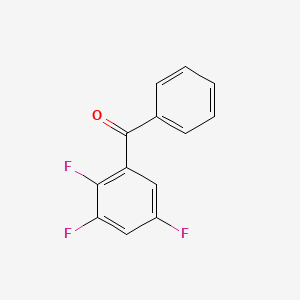
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol
概要
説明
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol is a fluorinated alcohol compound with the molecular formula C6H7F7O2. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity. It is used in various scientific and industrial applications, particularly in the field of organic synthesis and material science .
準備方法
The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of a fluorinated alkene with a trifluoromethoxy group in the presence of a suitable catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces primary alcohols .
科学的研究の応用
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
作用機序
The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its binding affinity to specific targets, such as enzymes and receptors, by increasing the compound’s lipophilicity and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
類似化合物との比較
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol can be compared with other similar fluorinated compounds, such as:
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol: This compound has an additional iodine atom, which can influence its reactivity and applications.
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol: This compound has more fluorine atoms, which can enhance its stability and reactivity.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: This compound has a different structural framework, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of fluorine atoms and functional groups, which impart distinct chemical properties and reactivity compared to other fluorinated compounds .
特性
IUPAC Name |
4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F7O2/c7-4(2-1-3-14,5(8,9)10)15-6(11,12)13/h14H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSDQLPUUEGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(OC(F)(F)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B3040750.png)

![Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate](/img/structure/B3040753.png)

